2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)- is a heterocyclic compound that features a pyrimidine ring substituted with amino, methyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)- can be achieved through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method is advantageous as it significantly reduces reaction times compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly beneficial in industrial settings due to its efficiency and reduced energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like aniline derivatives. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while substitution reactions can produce various anilinopyrimidine derivatives .
Scientific Research Applications
2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential bioactivity and can be used in the development of bioactive molecules.
Medicine: It is explored for its potential as a pharmaceutical intermediate and in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-pyrimidinamine: A simpler analog without the thiazolyl group.
Pyrimethanil: A related compound used as a fungicide with similar structural features.
Uniqueness
2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)- is unique due to the presence of both pyrimidine and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications compared to simpler analogs .
Properties
CAS No. |
88067-18-9 |
---|---|
Molecular Formula |
C15H14N4S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H14N4S/c1-10-8-11(2)17-14(16-10)19-15-18-13(9-20-15)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17,18,19) |
InChI Key |
MEYHVGRXGIMJNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C3=CC=CC=C3)C |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.